2-Bromopropionyl chloride
Overview
Description
2-Bromopropionyl chloride is an organic compound with the chemical formula C3H4BrClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Bromopropionyl chloride is a chemical compound with the formula C3H4BrClO . It is primarily used as a reagent in various chemical reactions . The primary targets of this compound are the molecules or structures it reacts with, such as cellulose and polystyrene resin .
Mode of Action
The mode of action of this compound involves its interaction with its targets through chemical reactions. For instance, it has been used to synthesize cellulose macroinitiator for homogeneous atom transfer radical polymerization . It has also been used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. In the case of cellulose macroinitiator synthesis, it likely affects the pathways related to polymerization . .
Result of Action
The result of this compound’s action is the formation of new compounds through its reactions with its targets. For example, it can lead to the formation of cellulose macroinitiator and 2-aminopropionyl polystyrene resin .
Biochemical Analysis
Biochemical Properties
2-Bromopropionyl chloride plays a significant role in biochemical reactions. It is used in the synthesis of 2-aminopropionyl polystyrene resin by Friedel Crafts reaction
Cellular Effects
The available literature primarily discusses its use in the synthesis of other compounds , but does not provide detailed information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of other compounds
Dosage Effects in Animal Models
There is currently no available literature discussing the effects of varying dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopropionyl chloride can be synthesized through the acylation of propionic acid with thionyl chloride, followed by bromination. The reaction involves the following steps:
Acylation: Propionic acid reacts with thionyl chloride to form propionyl chloride.
Bromination: The propionyl chloride is then treated with bromine in the presence of red phosphorus to yield this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves:
- Reacting propionic acid with thionyl chloride under controlled temperature and pressure conditions.
- Adding red phosphorus and bromine to the reaction mixture.
- Purifying the product through distillation to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopropionyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: It can participate in addition reactions with various organic compounds to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Organic solvents like dichloromethane, chloroform, and ether.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Bromopropionyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromopropanoic acid chloride
- 2-Bromopropanoic acid
- 2-Bromopropanoyl chloride
Comparison: 2-Bromopropionyl chloride is unique due to its specific reactivity and applications in organic synthesis. Compared to 2-bromopropanoic acid, it is more reactive and can participate in a wider range of chemical reactions. Its chloride group makes it a more potent acylating agent compared to its acid counterpart .
Properties
IUPAC Name |
2-bromopropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMODDEIHYPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871183 | |
Record name | 2-Bromopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7148-74-5 | |
Record name | 2-Bromopropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7148-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromopropionyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007148745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7148-74-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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